2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1171027-33-0
VCID: VC2615110
InChI: InChI=1S/C13H13N5OS/c1-7-8(2)15-13(16-12(7)19)18-11(14)6-9(17-18)10-4-3-5-20-10/h3-6H,14H2,1-2H3,(H,15,16,19)
SMILES: CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C
Molecular Formula: C13H13N5OS
Molecular Weight: 287.34 g/mol

2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

CAS No.: 1171027-33-0

Cat. No.: VC2615110

Molecular Formula: C13H13N5OS

Molecular Weight: 287.34 g/mol

* For research use only. Not for human or veterinary use.

2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one - 1171027-33-0

Specification

CAS No. 1171027-33-0
Molecular Formula C13H13N5OS
Molecular Weight 287.34 g/mol
IUPAC Name 2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C13H13N5OS/c1-7-8(2)15-13(16-12(7)19)18-11(14)6-9(17-18)10-4-3-5-20-10/h3-6H,14H2,1-2H3,(H,15,16,19)
Standard InChI Key USIAWHIXXGGYDA-UHFFFAOYSA-N
SMILES CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C
Canonical SMILES CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C

Introduction

Chemical Identity and Basic Properties

2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one is a complex heterocyclic compound identified by the CAS registry number 1171027-33-0. The compound incorporates multiple nitrogen-containing rings with substituent groups that contribute to its unique chemical profile. Understanding its fundamental chemical properties is essential for evaluating its potential applications in various fields.

Chemical Identifiers and Nomenclature

The compound is formally known by its IUPAC name 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethyl-4(3H)-pyrimidinone, though it may also be referred to as 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one in chemical literature and databases . Several key identifiers are used to uniquely distinguish this compound in chemical databases and literature, as presented in Table 1.

Table 1: Chemical Identifiers of 2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

Identifier TypeValue
CAS Number1171027-33-0
Molecular FormulaC₁₃H₁₃N₅OS
Molecular Weight287.34 g/mol
InChI1S/C13H13N5OS/c1-7-8(2)15-13(16-12(7)19)18-11(14)6-9(17-18)10-4-3-5-20-10/h3-6H,14H2,1-2H3,(H,15,16,19)
InChI KeyUSIAWHIXXGGYDA-UHFFFAOYSA-N
SMILESO=C1NC(N2N=C(C3=CC=CS3)C=C2N)=NC(C)=C1C

These standardized identifiers are crucial for unambiguous identification of the compound across different chemical databases and research publications .

Structural Characteristics

The molecular structure of 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one reveals a complex arrangement of heterocyclic rings with specific functional groups. The compound features three main structural components:

  • A pyrimidinone ring with methyl substituents at positions 5 and 6

  • A pyrazole ring with an amino group at position 5

  • A thiophene ring attached to position 3 of the pyrazole moiety

The interconnection of these three heterocyclic systems creates a distinctive chemical scaffold with potential for various interactions in biological systems . The pyrimidinone ring exists in the 4(3H)-one tautomeric form, which is common for pyrimidine derivatives with a carbonyl group at position 4.

Physical and Chemical Properties

The physical and chemical properties of 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one contribute significantly to its behavior in various environments and its potential applications in chemical research and pharmaceutical development.

Chemical Reactivity

The chemical reactivity of 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one can be predicted based on its structural features:

  • The primary amino group at position 5 of the pyrazole ring provides a site for potential nucleophilic reactions, including acylation, alkylation, or participation in condensation reactions.

  • The pyrimidinone moiety, particularly the N-H bond and carbonyl group, can participate in hydrogen bonding and tautomerization.

  • The thiophene ring introduces sulfur-containing heterocyclic reactivity, which may be relevant for coordination chemistry or specific biological interactions.

  • The nitrogen atoms in both the pyrazole and pyrimidine rings can act as hydrogen bond acceptors or coordinate with metal ions.

These functional groups and their corresponding reactivity profiles suggest that the compound could undergo various chemical transformations, making it potentially valuable as a chemical building block or pharmacophore in drug discovery efforts .

Research and Development Status

The current research status of 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one appears to be primarily at the chemical level rather than in advanced biological or pharmaceutical applications, based on the available literature.

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